molecular formula C20H24N4OS B7753841 (E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol

(E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B7753841
M. Wt: 368.5 g/mol
InChI Key: KHQZFNMNRQWYIB-FYJGNVAPSA-N
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Description

(E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a triazole ring, a naphthalene moiety, and a butoxy group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Butoxy Group: The butoxy group is incorporated through an etherification reaction using butanol and a suitable leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under reflux conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and naphthalene moiety can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which contribute to its biological activity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol
  • (E)-4-(((2-ethoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol
  • (E)-4-(((2-propoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of (E)-4-(((2-butoxynaphthalen-1-yl)methylene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol lies in its butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

4-[(E)-(2-butoxynaphthalen-1-yl)methylideneamino]-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-4-5-12-25-18-11-10-15-8-6-7-9-16(15)17(18)13-21-24-19(14(2)3)22-23-20(24)26/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,26)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQZFNMNRQWYIB-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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